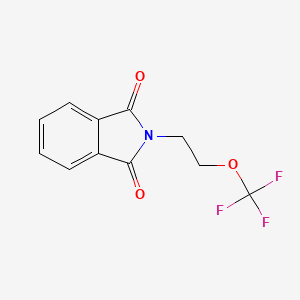

2-(2-(Trifluoromethoxy)ethyl)isoindoline-1,3-dione

Description

Properties

IUPAC Name |

2-[2-(trifluoromethoxy)ethyl]isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F3NO3/c12-11(13,14)18-6-5-15-9(16)7-3-1-2-4-8(7)10(15)17/h1-4H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSGIEGKGUHUGDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CCOC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Trifluoromethoxy)ethyl)isoindoline-1,3-dione typically involves the reaction of an appropriate isoindoline derivative with a trifluoromethoxyethylating agent. One common method involves the use of trifluoromethoxyethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-(2-(Trifluoromethoxy)ethyl)isoindoline-1,3-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH) are often used.

Substitution: Nucleophiles like sodium azide or thiols can be employed under mild conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .

Scientific Research Applications

2-(2-(Trifluoromethoxy)ethyl)isoindoline-1,3-dione has several scientific research applications:

Medicinal Chemistry: It is used in the development of pharmaceuticals due to its potential biological activity.

Polymer Synthesis: The compound serves as a monomer or building block in the synthesis of advanced polymers.

Material Science: It is utilized in the creation of novel materials with unique properties, such as high thermal stability and chemical resistance

Mechanism of Action

The mechanism of action of 2-(2-(Trifluoromethoxy)ethyl)isoindoline-1,3-dione involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Structural Modifications and Electronic Effects

Phthalimide derivatives are often modified at the N-position to optimize bioactivity. Key analogs and their substituents include:

Key Observations :

- Lipophilicity: The –OCF₃ group increases logP compared to non-fluorinated analogs, improving blood-brain barrier penetration, a critical factor for CNS-targeting drugs .

Acetylcholinesterase (AChE) Inhibition

- 3,4-Dimethoxyphenylethyl analog : Exhibits moderate AChE inhibition (Ki = 0.33–0.93 mM), less potent than neostigmine (Ki = 0.093–0.157 mM) .

- Benzylpiperazinyl analogs : Compound 4a (IC₅₀ = 0.91 μM) approaches the potency of donepezil (IC₅₀ = 0.14 μM), attributed to the electron-withdrawing o-chloro substituent .

Antimicrobial and Anticancer Activity

- Quinoline-piperidinyl hybrids (e.g., 4d–4j): Exhibit anti-mycobacterial activity (MIC = 1.56–6.25 μg/mL) and cytotoxicity against cancer cells, likely due to the planar quinoline moiety intercalating with DNA .

- Trifluoromethoxyethyl analog : The –OCF₃ group may enhance antimicrobial potency by resisting enzymatic degradation, though empirical studies are needed.

Physicochemical Properties

Notes:

- Lower melting points compared to rigid aromatic analogs (e.g., 3,4-dimethoxyphenylethyl) suggest enhanced solubility .

Biological Activity

2-(2-(Trifluoromethoxy)ethyl)isoindoline-1,3-dione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

The primary biological targets of this compound include:

- Dopamine Receptor D3 : The compound modulates this receptor, indicating potential applications as an antipsychotic agent.

- Acetylcholinesterase (AChE) : It shows inhibitory activity against AChE, which is crucial for the treatment of neurodegenerative diseases such as Alzheimer's disease.

Mode of Action

The compound's interaction with the dopamine receptor D3 suggests a role in modulating neurotransmission. Additionally, its inhibition of AChE can lead to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic signaling.

Pharmacokinetics

In silico studies indicate that isoindolines, including this compound, possess favorable properties as ligands for dopamine receptors. The pharmacokinetic profile suggests good bioavailability and potential for central nervous system penetration.

Research indicates that derivatives of isoindoline-1,3-dione interact with various enzymes and proteins. These interactions can influence cellular functions such as signaling pathways and gene expression. The compound's biochemical properties include:

- Inhibition of Cholinesterases : The compound has demonstrated IC50 values ranging from 10 to 140 μM against AChE and 11 to 80 μM against butyrylcholinesterase (BuChE) .

- Cyclooxygenase Inhibition : Some derivatives exhibit significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are involved in inflammatory processes .

Research Findings and Case Studies

Several studies have highlighted the biological activities of this compound and its derivatives:

- Neuroprotective Effects : In vitro studies have shown that isoindoline derivatives can protect neuronal cells from apoptosis, suggesting a potential role in treating neurodegenerative diseases .

- Anti-inflammatory Activity : Compounds derived from isoindoline-1,3-dione have been reported to reduce the expression of pro-inflammatory cytokines while enhancing anti-inflammatory factors .

- Antibacterial Properties : Some derivatives have exhibited antibacterial activity against various pathogens, indicating their potential use in treating infections .

Data Table: Summary of Biological Activities

Q & A

Q. What are the standard synthetic routes for preparing 2-(2-(Trifluoromethoxy)ethyl)isoindoline-1,3-dione?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, isoindoline-1,3-dione derivatives are often prepared using solvents like dichloromethane or toluene with catalysts such as triethylamine to facilitate amidation or alkylation steps . Purification is achieved through recrystallization or column chromatography to ensure high purity (>95%) .

Q. How is the molecular structure of this compound characterized in academic research?

Structural elucidation relies on single-crystal X-ray diffraction (SCXRD) to determine bond lengths, angles, and packing arrangements (e.g., Acta Crystallographica studies confirming the isoindoline-dione core and trifluoromethoxyethyl substituent) . Complementary techniques include NMR (¹H/¹³C, ¹⁹F) for functional group analysis and FT-IR for carbonyl stretching vibrations (~1700–1750 cm⁻¹) .

Q. What solvents and reaction conditions are optimal for its synthesis?

Polar aprotic solvents (e.g., tetrahydrofuran, dichloromethane) are preferred, with triethylamine as a base to neutralize acidic byproducts. Reactions typically proceed at room temperature or mild heating (40–60°C) over 24–72 hours, monitored via TLC or HPLC .

Advanced Research Questions

Q. How can computational chemistry optimize the synthesis and reactivity of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) predict electronic properties, reaction pathways, and transition states. For example, Hirshfeld surface analysis identifies electrophilic/nucleophilic regions, guiding synthetic modifications . Quantum chemical reaction path searches (e.g., ICReDD methodologies) reduce trial-and-error experimentation by simulating intermediates and energy barriers .

Q. What is the mechanistic role of the trifluoromethoxy group in modulating reactivity?

The trifluoromethoxy (-OCF₃) group enhances electron-withdrawing effects, stabilizing intermediates via inductive effects. Its lipophilicity improves membrane permeability in biological studies, while fluorine’s electronegativity alters charge distribution in the isoindoline-dione core, impacting supramolecular interactions (e.g., π-stacking in crystallographic studies) .

Q. How does this compound contribute to materials science applications?

As a key intermediate in organic electroluminescent materials , it enables the synthesis of light-emitting diodes (OLEDs) by serving as an electron-transport layer. The trifluoromethoxy group improves thermal stability and reduces aggregation-induced quenching in thin films .

Q. What challenges arise in scaling up its synthesis for industrial research?

Scaling requires transitioning from batch to continuous flow reactors to enhance yield and reproducibility. Challenges include maintaining purity during large-scale chromatography and minimizing solvent waste. Automated systems with real-time monitoring (e.g., PAT tools) are critical .

Q. How do isotopic labeling studies aid in tracking its metabolic pathways?

While direct evidence is limited for this compound, analogous isoindoline-diones use ¹⁸O or ¹³C labeling to trace metabolic degradation in vitro. Stable isotopes combined with LC-MS/MS quantify metabolite formation rates and identify reactive intermediates .

Methodological Considerations

Q. What statistical experimental designs are recommended for reaction optimization?

Factorial design (e.g., Box-Behnken or Central Composite Design) identifies critical variables (e.g., temperature, catalyst loading). Response Surface Methodology (RSM) optimizes yield while minimizing resource use, as demonstrated in phosphazene synthesis .

Q. How can crystallographic data resolve contradictions in reported structural properties?

Discrepancies in bond lengths or conformations (e.g., trifluoromethoxy rotation barriers) are resolved via high-resolution SCXRD at low temperatures (113 K) to reduce thermal motion artifacts. Rietveld refinement validates packing motifs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.